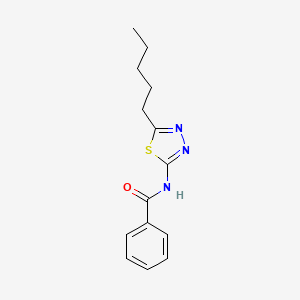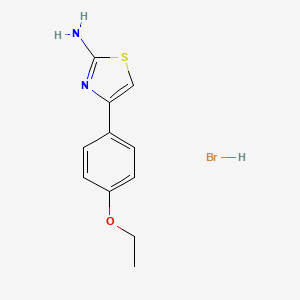![molecular formula C21H22N4O3S B15153902 [5,5-dioxido-3-(piperidin-1-yl)[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl](4-methylphenyl)methanone](/img/structure/B15153902.png)
[5,5-dioxido-3-(piperidin-1-yl)[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl](4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6400(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione is a complex organic compound with a unique structure that includes a tricyclic core, a piperidine ring, and a methylbenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the piperidine ring, and attachment of the methylbenzoyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance efficiency and reduce reaction times.
化学反応の分析
Types of Reactions
4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
科学的研究の応用
4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis.
類似化合物との比較
Similar Compounds
Similar compounds include other tricyclic molecules with piperidine or benzoyl groups, such as:
- 4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione
- 4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione
Uniqueness
The uniqueness of 4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C21H22N4O3S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
(5,5-dioxo-3-piperidin-1-yl-3H-[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C21H22N4O3S/c1-15-9-11-16(12-10-15)20(26)24-21(23-13-5-2-6-14-23)25-19(22-24)17-7-3-4-8-18(17)29(25,27)28/h3-4,7-12,21H,2,5-6,13-14H2,1H3 |
InChIキー |
GFEDYLVQILWZIC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N2C(N3C(=N2)C4=CC=CC=C4S3(=O)=O)N5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(3-nitrophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15153821.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B15153832.png)
![3-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B15153834.png)
![5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15153841.png)
![2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B15153852.png)
![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B15153857.png)

![2-(2,4-dimethylphenyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B15153886.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide](/img/structure/B15153889.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-butoxybenzamide](/img/structure/B15153894.png)

![4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid](/img/structure/B15153920.png)

![1,1,7-Trimethyldecahydro-3a,7-methanocyclopenta[8]annulene-3,6-diol](/img/structure/B15153927.png)
